

Triprolidine hydrochloride monohydrate solubility profile in different solvents

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Compound of Interest

Compound Name: *Triprolidine hydrochloride monohydrate*

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Triprolidine Hydrochloride Monohydrate: A Comprehensive Solubility Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of **triprolidine hydrochloride monohydrate** in various solvents. The information contained herein is essential for researchers and professionals involved in the development of pharmaceutical formulations and analytical methods for this active pharmaceutical ingredient (API).

Core Solubility Data

Triprolidine hydrochloride monohydrate, a first-generation antihistamine, exhibits a range of solubilities in common pharmaceutical solvents. The following table summarizes the quantitative solubility data gathered from various sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent	Solubility	Remarks
Water	50 mg/mL[1][2][3]	Freely soluble.[4] Yields a clear, colorless to yellow solution.[1][2] Another source indicates a solubility of 87.5 mg/mL, requiring ultrasonication for dissolution.[5][6] A further source states a solubility of ≥ 100 mg/mL at 20°C.[7][8]
Alcohol (Ethanol)	1 part in 1.5 parts of solvent[1][2]	Freely soluble.[4]
Chloroform	1 part in less than 1 part of solvent[1][2]	Very soluble.[4]
Dimethyl Sulfoxide (DMSO)	100 mg/mL[5][6]	Requires ultrasonication.[5][6] Another source indicates 62 mg/mL.[9] It is noted that hygroscopic DMSO can significantly impact solubility.[5]
0.1 N Hydrochloric Acid (HCl)	337.74 mg/mL[3][10]	-
Phosphate Buffer (pH 7.4)	394.79 mg/mL[3][10]	-
Ether	Practically insoluble[4]	-

Factors Influencing Solubility

The solubility of **triprolidine hydrochloride monohydrate** is significantly affected by the pH of the medium. It demonstrates high solubility in both acidic (0.1 N HCl) and alkaline (phosphate buffer pH 7.4) conditions.[3][10]

Furthermore, the presence of ionic salts can modulate its solubility. For instance, sodium chloride (NaCl) has been shown to decrease the solubility of triprolidine hydrochloride in both acidic and alkaline media, a phenomenon attributed to the common ion effect.[3] This property can be leveraged to control the drug's release in specific formulations.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of **triprolidine hydrochloride monohydrate**, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of **triprolidine hydrochloride monohydrate** in a specific solvent at a controlled temperature.

Materials:

- **Triprolidine hydrochloride monohydrate** powder
- Solvent of interest (e.g., purified water, ethanol, phosphate buffer)
- Volumetric flasks
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

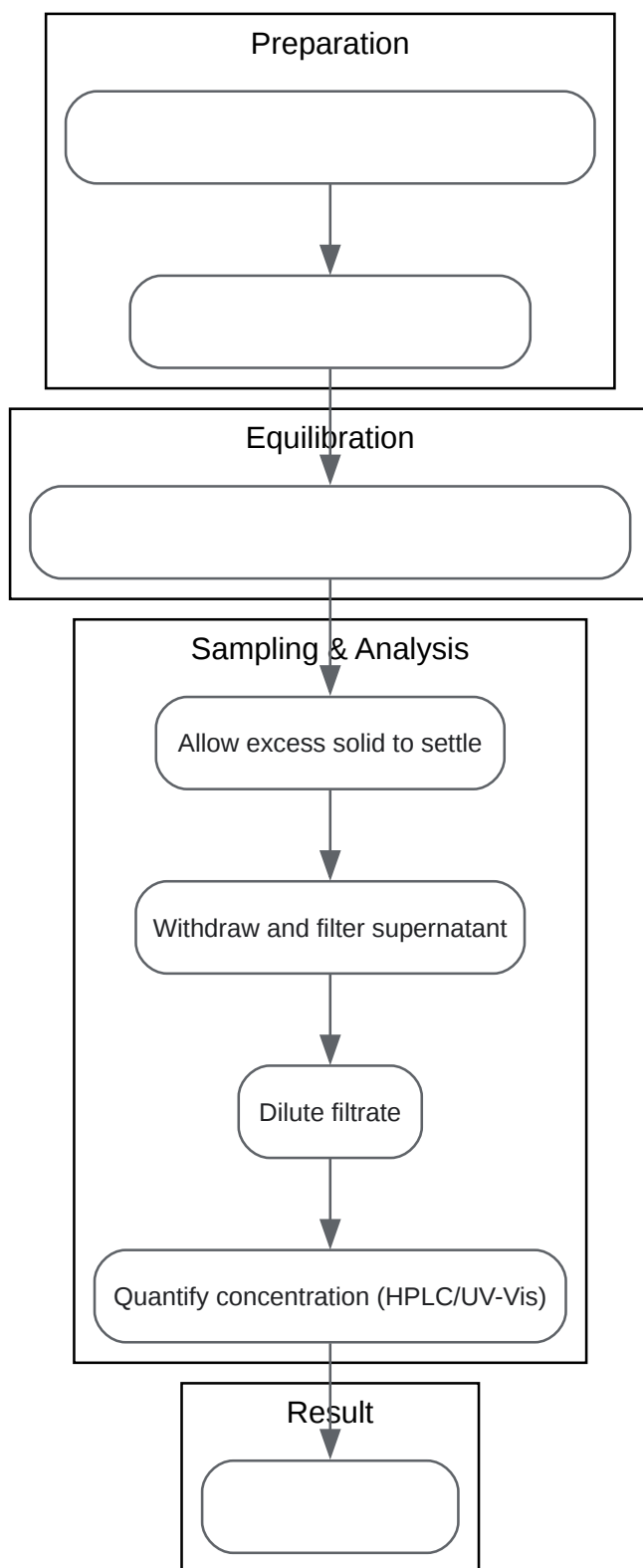
Procedure:

- **Preparation of Solvent:** Prepare the desired solvent and ensure it is degassed if necessary.
- **Addition of Excess Solute:** Add an excess amount of **triprolidine hydrochloride monohydrate** to a series of scintillation vials or sealed flasks containing a known volume of the solvent. The excess solid should be visually apparent.
- **Equilibration:** Place the vials in a temperature-controlled orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

- **Phase Separation:** After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 μm PTFE) to remove any undissolved solid particles. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.
- **Dilution:** Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the concentration of triprolidine hydrochloride in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
- **Calculation:** Calculate the solubility of **triprolidine hydrochloride monohydrate** in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **triprolidine hydrochloride monohydrate**.



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Caption: Experimental workflow for solubility determination.

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